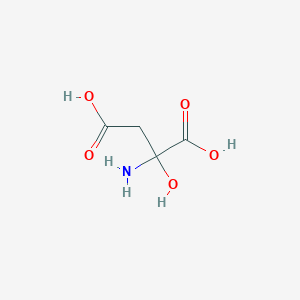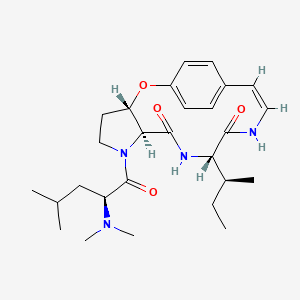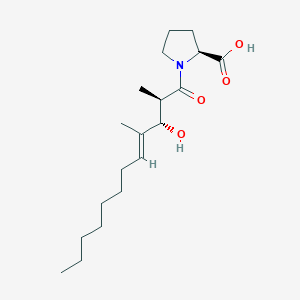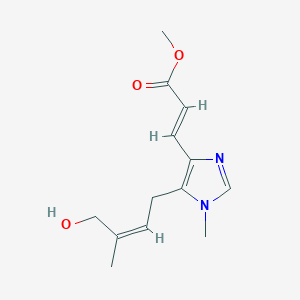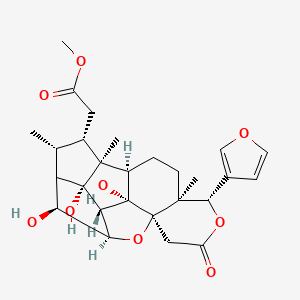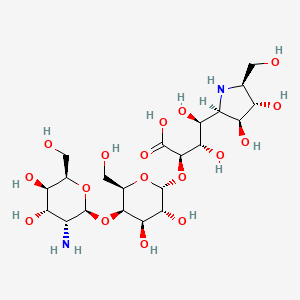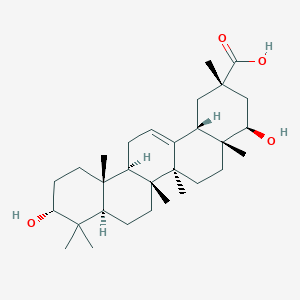
Chlorhydrate de rilmazafone
Vue d'ensemble
Description
Le chlorhydrate de rilmazafone est un promédicament hydrosoluble développé au Japon. Il est principalement utilisé comme agent hypnotique. Dans le corps humain, le rilmazafone est converti en plusieurs métabolites benzodiazépiniques qui ont des effets sédatifs et hypnotiques . Contrairement aux benzodiazépines traditionnelles, le rilmazafone lui-même ne possède pas de cycle benzénique fusionné avec un cycle diazépine, ce qui le rend unique dans sa classe .
Applications De Recherche Scientifique
Rilmazafone hydrochloride has several scientific research applications:
Mécanisme D'action
Target of Action
Rilmazafone hydrochloride is a prodrug that primarily targets GABA (Gamma-Aminobutyric Acid) receptors . These receptors are the chief inhibitory neurotransmitters in the mammalian central nervous system and play a crucial role in reducing neuronal excitability .
Mode of Action
Rilmazafone hydrochloride itself has no effects on benzodiazepine receptors, nor does it produce any psychoactive effects prior to metabolism . Once inside the body, it is metabolized by aminopeptidase enzymes in the small intestine to form the principal active benzodiazepine rilmazolam . This metabolite interacts with the GABA receptors, enhancing the effect of the neurotransmitter GABA and resulting in sedative and hypnotic effects .
Biochemical Pathways
The biochemical pathway of Rilmazafone involves its conversion into several benzodiazepine metabolites . This process is facilitated by a ring closure resulting in a triazolo benzodiazepine structure similar to alprazolam . The metabolites, including rilmazolam, N-desmethyl rilmazolam, and di-desmethyl rilmazolam, are the active compounds that interact with the GABA receptors .
Pharmacokinetics
Rilmazafone hydrochloride is orally administered and has an elimination half-life of approximately 10.5 hours . It is excreted in urine . The regular clinical daily dose is 1-2 mg . The compound is metabolized into active metabolites, which are detected in the blood .
Result of Action
The interaction of the active metabolites of Rilmazafone hydrochloride with the GABA receptors leads to an increase in the inhibitory effects of GABA in the central nervous system . This results in the sedative and hypnotic effects of the drug, making it effective in the treatment of insomnia .
Action Environment
The action of Rilmazafone hydrochloride can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy . In two separate cases, additional toxicological findings included medications like haloperidol, alimemazine, fluoxetine, olanzapine, acetaminophen, loperamide, and pregabalin . These could potentially interact with Rilmazafone, affecting its action and efficacy .
Analyse Biochimique
Biochemical Properties
Rilmazafone hydrochloride plays a significant role in biochemical reactions as a prodrug. Once ingested, it is metabolized by aminopeptidase enzymes in the small intestine to form the active benzodiazepine rilmazolam . This conversion involves a ring closure resulting in a triazolo benzodiazepine structure similar to alprazolam . The active metabolites interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects .
Cellular Effects
Rilmazafone hydrochloride influences various types of cells and cellular processes. The active metabolites, such as rilmazolam, bind to GABA receptors on neuronal cells, enhancing the inhibitory neurotransmission . This results in sedative effects, muscle relaxation, and anxiolytic properties. Additionally, rilmazafone hydrochloride impacts cell signaling pathways by modulating GABAergic transmission, which can influence gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of rilmazafone hydrochloride involves its conversion to active benzodiazepine metabolites, which then bind to GABA receptors in the brain . This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to increased chloride ion influx into neurons and hyperpolarization of the cell membrane . This hyperpolarization reduces neuronal excitability, resulting in sedative and hypnotic effects . The active metabolites also exhibit enzyme inhibition properties, further contributing to their pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rilmazafone hydrochloride change over time. The prodrug is rapidly metabolized into its active forms, with a half-life of approximately 10.5 hours . Studies have shown that the metabolites exhibit sleep-inducing effects, with rilmazolam and desmethyl rilmazolam having particularly high efficacy . Long-term studies indicate that rilmazafone hydrochloride maintains its sedative effects over extended periods, although tolerance may develop with prolonged use .
Dosage Effects in Animal Models
The effects of rilmazafone hydrochloride vary with different dosages in animal models. At therapeutic doses, it induces sedation and muscle relaxation without significant adverse effects . At higher doses, rilmazafone hydrochloride can cause motor impairment and respiratory depression . Animal studies have demonstrated that the threshold for toxic effects is relatively high, but caution is advised when administering high doses .
Metabolic Pathways
Rilmazafone hydrochloride is involved in several metabolic pathways. After oral administration, it is metabolized by aminopeptidase enzymes in the small intestine to form rilmazolam and other active metabolites . These metabolites are further processed in the liver, where they undergo phase I and phase II metabolic reactions . The primary metabolic pathway involves hydroxylation and demethylation, leading to the formation of desmethyl rilmazolam and di-desmethyl rilmazolam . These metabolites are then excreted via the urine .
Transport and Distribution
Rilmazafone hydrochloride is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The active metabolites, rilmazolam and its derivatives, are distributed throughout the central nervous system, where they exert their pharmacological effects . The distribution is influenced by the lipophilicity of the metabolites, allowing them to cross the blood-brain barrier effectively .
Subcellular Localization
The subcellular localization of rilmazafone hydrochloride and its metabolites is primarily within the central nervous system . The active metabolites target GABA receptors located on the cell membranes of neurons . This localization is crucial for their sedative and hypnotic effects. Additionally, the metabolites may undergo post-translational modifications that influence their activity and function within specific cellular compartments .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La synthèse du chlorhydrate de rilmazafone implique la préparation de son composé parent, le rilmazafone, suivie de sa conversion en sel chlorhydrate.
Méthodes de Production Industrielle : La production industrielle du this compound implique généralement une synthèse chimique à grande échelle utilisant des réactifs et des solvants de haute pureté. Le produit final est purifié à l'aide de techniques telles que la chromatographie liquide préparative .
Analyse Des Réactions Chimiques
Types de Réactions : Le chlorhydrate de rilmazafone subit plusieurs types de réactions chimiques, notamment :
Fermeture du Cycle : Le produit hydrolysé subit une réaction de fermeture du cycle pour former une structure triazolo benzodiazépine.
Réactifs et Conditions Courants :
Acide Chlorhydrique : Utilisé dans la préparation du sel chlorhydrate.
Enzymes Aminopeptidases : Facilitez l'hydrolyse du rilmazafone dans l'organisme.
Principaux Produits Formés :
4. Applications de la Recherche Scientifique
Le this compound a plusieurs applications de recherche scientifique:
Médecine : Prescrit au Japon pour le traitement de l'insomnie.
Industrie : Utilisé dans le développement de nouveaux dérivés benzodiazépiniques aux propriétés pharmacocinétiques améliorées.
5. Mécanisme d'Action
Le this compound exerce ses effets par l'intermédiaire de ses métabolites actifs. Une fois hydrolysé dans le corps, le rilmazafone est converti en rilmazolam, qui agit sur les récepteurs de l'acide gamma-aminobutyrique (GABA) dans le cerveau. Cette interaction renforce les effets inhibiteurs du GABA, ce qui conduit à des effets sédatifs et hypnotiques .
Composés Similaires :
Alprazolam : Une benzodiazépine avec une structure triazolo benzodiazépine similaire.
Rilmazolam : Le métabolite actif du rilmazafone.
Avizafone : Un autre promédicament qui est converti en une benzodiazépine active.
Unicité : Le this compound est unique en raison de sa solubilité dans l'eau et de sa conversion en métabolites actifs uniquement après l'administration. Cette propriété réduit le risque d'abus et les effets secondaires associés aux benzodiazépines traditionnelles .
Comparaison Avec Des Composés Similaires
Alprazolam: A benzodiazepine with a similar triazolo benzodiazepine structure.
Rilmazolam: The active metabolite of rilmazafone.
Avizafone: Another prodrug that is converted into an active benzodiazepine.
Uniqueness: Rilmazafone hydrochloride is unique due to its water solubility and its conversion into active metabolites only after administration. This property reduces the risk of abuse and side effects associated with traditional benzodiazepines .
Propriétés
IUPAC Name |
5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N6O3.ClH/c1-28(2)21(32)20-26-17(11-25-18(30)10-24)29(27-20)16-8-7-12(22)9-14(16)19(31)13-5-3-4-6-15(13)23;/h3-9H,10-11,24H2,1-2H3,(H,25,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHINGHZNENOVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl3N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99593-25-6 (Parent) | |
| Record name | Rilmazafone hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085815378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80235095 | |
| Record name | Rilmazafone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85815-37-8 | |
| Record name | 1H-1,2,4-Triazole-3-carboxamide, 5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85815-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rilmazafone hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085815378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rilmazafone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RILMAZAFONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25T258X8BV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


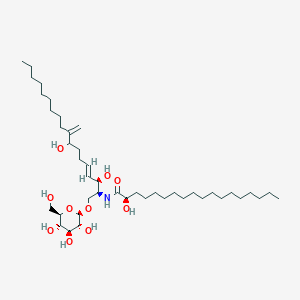
![3-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]-1,2-oxazole](/img/structure/B1243581.png)
